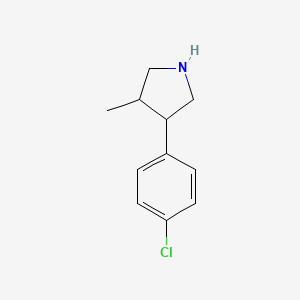

3-(4-Chlorophenyl)-4-methylpyrrolidine

Description

Chemical Identity and Structural Characterization of 3-(4-Chlorophenyl)-4-methylpyrrolidine

Systematic Nomenclature and Molecular Formula Analysis

The IUPAC name 3-(4-chlorophenyl)-4-methylpyrrolidine unambiguously defines the compound’s structure. The parent heterocycle, pyrrolidine (C₄H₉N), is substituted at the 3-position with a 4-chlorophenyl group (C₆H₄Cl) and at the 4-position with a methyl group (CH₃). This results in the molecular formula C₁₁H₁₄ClN , with a molecular weight of 195.69 g/mol . The InChI code 1S/C11H14ClN/c1-8-6-13-7-11(8)9-2-4-10(12)5-3-9/h2-5,8,11,13H,6-7H2,1H3 further confirms the connectivity and stereochemical arrangement.

A comparative analysis of related pyrrolidine derivatives reveals distinct structural variations:

This table highlights how substituent position and functional groups influence molecular properties. The methyl group at position 4 in the target compound introduces steric effects distinct from carboxylate or ketone derivatives.

Crystallographic and Stereochemical Features

While X-ray crystallographic data for 3-(4-chlorophenyl)-4-methylpyrrolidine remains unpublished in the surveyed sources, stereochemical insights can be inferred from analogous compounds. For instance, the related methyl carboxylate derivative methyl (3S,4R)-4-(4-chlorophenyl)pyrrolidine-3-carboxylate hydrochloride adopts a specific (3S,4R) configuration, suggesting that steric and electronic factors likely dictate the preferred conformations of pyrrolidine derivatives.

The pyrrolidine ring’s saturated nature allows for puckered conformations, with substituents influencing ring flattening or chair-like distortions. The 4-chlorophenyl group, being aromatic and planar, may engage in π-stacking interactions in crystalline phases, while the methyl group at position 4 introduces torsional strain, potentially favoring equatorial positioning to minimize steric clashes.

Comparative Structural Analysis with Pyrrolidine Derivatives

Structural comparisons underscore the uniqueness of 3-(4-chlorophenyl)-4-methylpyrrolidine:

- 3-(4-Chlorophenyl)pyrrolidine : Lacks the 4-methyl group, reducing steric hindrance and altering electronic properties.

- 3-(4-Chlorophenyl)-3-methylpyrrolidine-2,5-dione : Incorporates two ketone groups, rendering the ring unsaturated and increasing polarity.

- 4-(4-Chlorophenyl)pyrrolidine-3-methylcarboxylate : Features a carboxylate ester, enhancing hydrophilicity and hydrogen-bonding capacity.

The target compound’s combination of a chlorophenyl group and methyl substituent creates a balance between lipophilicity and steric bulk, making it distinct from more polar or rigid analogs.

Spectroscopic Characterization Techniques (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR : The aromatic protons of the 4-chlorophenyl group resonate as doublets near δ 7.2–7.4 ppm (J = 8.5 Hz), while the methyl group at position 4 appears as a singlet at δ 1.2–1.4 ppm . Pyrrolidine ring protons exhibit complex splitting patterns:

- ¹³C NMR : Key signals include the chlorophenyl quaternary carbon (δ 134–136 ppm ), methyl carbon (δ 20–22 ppm ), and pyrrolidine carbons (δ 45–60 ppm ).

Infrared (IR) Spectroscopy

- C-Cl Stretch : Strong absorption at 550–850 cm⁻¹ .

- C-H Stretches : Aromatic C-H at 3000–3100 cm⁻¹ , aliphatic C-H at 2850–2950 cm⁻¹ .

- N-H Bend (Pyrrolidine) : Weak band near 1600 cm⁻¹ due to secondary amine deformation.

Mass Spectrometry (MS)

Properties

Molecular Formula |

C11H14ClN |

|---|---|

Molecular Weight |

195.69 g/mol |

IUPAC Name |

3-(4-chlorophenyl)-4-methylpyrrolidine |

InChI |

InChI=1S/C11H14ClN/c1-8-6-13-7-11(8)9-2-4-10(12)5-3-9/h2-5,8,11,13H,6-7H2,1H3 |

InChI Key |

ZUVCVNVUXMSHMK-UHFFFAOYSA-N |

Canonical SMILES |

CC1CNCC1C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategies

The synthesis of 3-(4-chlorophenyl)-4-methylpyrrolidine typically involves the following key steps:

- Formation of the pyrrolidine ring through cyclization or ring-closure reactions.

- Introduction of the 4-chlorophenyl substituent either by using appropriately substituted starting materials or via substitution reactions.

- Methyl substitution at the 4-position of the pyrrolidine ring, often achieved by using methylated precursors or through selective alkylation.

Literature-Based Preparation Routes

Ring Closure and Reduction Approach

A method analogous to the preparation of 1-methyl-3-pyrrolidinol reported in patent CN113321605A can be adapted for synthesizing substituted pyrrolidines such as 3-(4-chlorophenyl)-4-methylpyrrolidine. This involves:

- Step 1: Ring closure reaction between a dicarboxylic acid derivative and an amine to form a cyclic intermediate.

- Step 2: Reduction of the cyclic intermediate with a suitable reducing agent (e.g., borohydrides or metal hydrides) to yield the substituted pyrrolidine.

| Step | Reagents/Conditions | Description |

|---|---|---|

| S1 | 4-chlorophenyl-substituted dicarboxylic acid + methylamine | Ring closure in solvent (e.g., toluene, xylene) at reflux with water removal |

| S2 | Reduction of cyclic intermediate with reducing agent (e.g., sodium borohydride, trimethyl borate) in tetrahydrofuran at 30 °C | Conversion to 3-(4-chlorophenyl)-4-methylpyrrolidine |

This approach benefits from mild conditions and good yields of the cyclic amine product.

Use of 4-Chlorobenzoyl Derivatives as Precursors

Preparation of 4-chlorophenyl-substituted intermediates, such as methyl 4-chlorobenzoate and 4-chlorobenzohydrazide, has been reported with high yields and can serve as starting materials for further transformations into pyrrolidine derivatives.

- Methyl 4-chlorobenzoate is prepared by esterification of 4-chlorobenzoic acid with methanol in the presence of sulfuric acid.

- 4-Chlorobenzohydrazide is synthesized by hydrazinolysis of methyl 4-chlorobenzoate.

These intermediates can be further converted into substituted heterocycles or used in ring-forming reactions.

Substitution on Preformed Pyrrolidine Rings

Another approach involves starting from a pyrrolidine ring system and performing selective substitution at the 3-position with a 4-chlorophenyl group and methylation at the 4-position. This can be achieved via:

- Electrophilic aromatic substitution with 4-chlorophenyl reagents.

- Alkylation reactions using methylating agents under controlled conditions.

This method requires careful control of regioselectivity and stereochemistry.

Comparative Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Ring closure + Reduction | Dicarboxylic acid, methylamine, reducing agent (e.g., borohydride) | Reflux in toluene/xylene, reduction in THF at 30 °C | Mild conditions, good yield | Requires preparation of intermediates |

| Esterification + Hydrazinolysis | 4-Chlorobenzoic acid, methanol, sulfuric acid, hydrazine hydrate | Reflux for 6-8 hours | High purity intermediates | Multi-step, needs further conversion |

| Substitution on Pyrrolidine | Pyrrolidine derivatives, 4-chlorophenyl halides, methylating agents | Controlled temperature, solvents like acetonitrile | Direct modification possible | Regioselectivity challenges |

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-4-methylpyrrolidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide, sodium ethoxide, and other alkoxides can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

3-(4-Chlorophenyl)-4-methylpyrrolidine has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biological targets.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-4-methylpyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 3-(4-Chlorophenyl)-4-methylpyrrolidine and its analogs:

*Molecular weight inferred from for 3-(3-Chloro-4-methylphenyl)pyrrolidine (C11H14ClN).

†Direct experimental data unavailable; properties inferred from analogs.

‡Compound 2 in showed cytotoxic activity against MCF7 cells.

Structural and Electronic Comparisons

- Substituent Effects: The presence of a 4-chlorophenyl group enhances lipophilicity and electron-withdrawing effects compared to non-halogenated analogs. For instance, (E)-3-(4-Chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one exhibited distinct electronic properties in DFT studies, with a HOMO-LUMO gap influenced by the chlorophenyl moiety .

Research Findings and Implications

Spectroscopic and Analytical Data

- Melting Points: Pyrrolidine derivatives with halogen substituents typically exhibit high melting points (268–287°C), as seen in hexahydroquinoline analogs .

- 1H NMR Profiles : A related compound (C31H29ClN4O2) displayed characteristic signals for -OCH3 (δ 3.82 ppm), aromatic protons (δ 7.18–7.79 ppm), and NH2 groups (δ 5.39 ppm) . These patterns can guide structural verification of 3-(4-Chlorophenyl)-4-methylpyrrolidine.

Computational Insights

DFT studies on (E)-3-(4-Chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one revealed that the chlorophenyl group stabilizes the molecular geometry through resonance effects, a property likely shared by 3-(4-Chlorophenyl)-4-methylpyrrolidine .

Biological Activity

3-(4-Chlorophenyl)-4-methylpyrrolidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

- Molecular Formula : C10H12ClN

- Molecular Weight : 183.66 g/mol

- IUPAC Name : 3-(4-Chlorophenyl)-4-methylpyrrolidine

The biological activity of 3-(4-Chlorophenyl)-4-methylpyrrolidine is primarily attributed to its ability to interact with various biological targets. The presence of the chlorophenyl group enhances its lipophilicity, facilitating cell membrane penetration and interaction with intracellular targets.

Anticancer Activity

Research has indicated that derivatives of 3-(4-Chlorophenyl)-4-methylpyrrolidine exhibit significant cytotoxic effects against various cancer cell lines. A study demonstrated that this compound can induce apoptosis in human melanoma cells, suggesting its potential as an anticancer agent. The mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential, leading to cell death .

Antimicrobial Activity

Another area of investigation has been the antimicrobial properties of 3-(4-Chlorophenyl)-4-methylpyrrolidine. It has shown efficacy against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent. The compound's mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.

Study on Melanoma Cells

A recent study focused on the cytotoxic effects of a related compound in human melanoma cells, showing promising results in reducing cell viability and inducing apoptosis . This highlights the potential for 3-(4-Chlorophenyl)-4-methylpyrrolidine in cancer therapy.

Antimicrobial Testing

In another case study, the antimicrobial efficacy was evaluated against several strains of bacteria. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) that was competitive with established antibiotics, suggesting its viability as a new antimicrobial agent.

Data Table: Biological Activity Overview

| Activity Type | Target Organism/Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | Human Melanoma Cells | 15 | Induction of apoptosis via caspase activation |

| Antimicrobial | E. coli | 25 | Disruption of cell wall synthesis |

| Antimicrobial | Staphylococcus aureus | 20 | Interference with metabolic pathways |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.